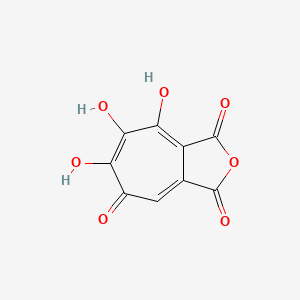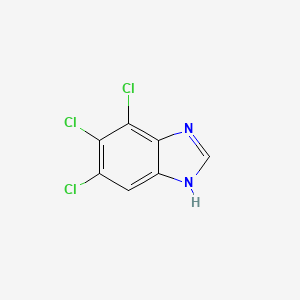
Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H18N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate typically involves the reaction of 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles can be employed.
Major Products
Oxidation: Oxo derivatives of the pyrrolidine ring.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the ester moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate: Unique due to its specific substitution pattern on the pyrrolidine ring.
2-Cyano-3,3-dimethyl-1-pyrrolidinecarboxylate: Lacks the phenylmethyl group, resulting in different reactivity and applications.
3,3-Dimethyl-1-pyrrolidinecarboxylate: Absence of the cyano group, leading to distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both the cyano and phenylmethyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H18N2O2 |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2)8-9-17(13(15)10-16)14(18)19-11-12-6-4-3-5-7-12/h3-7,13H,8-9,11H2,1-2H3 |
Clave InChI |
IBWYFUNNYMTREU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(C1C#N)C(=O)OCC2=CC=CC=C2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Formyl-4-[bis(2-chloroethyl)amino]-L-phenylalanine](/img/structure/B8576207.png)


![2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonamide](/img/structure/B8576245.png)
![2-Pyridinamine, 5-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B8576247.png)





![Methyl 8-bromo-6-fluoro-1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B8576273.png)
![2-{4-[(4-Chloroanilino)methyl]phenoxy}propanoic acid](/img/structure/B8576274.png)
